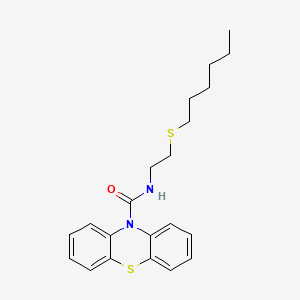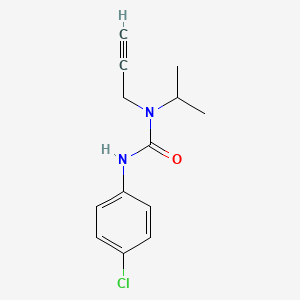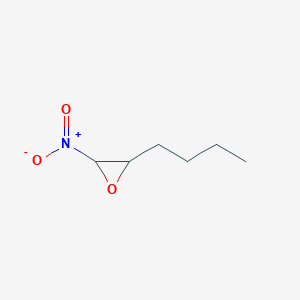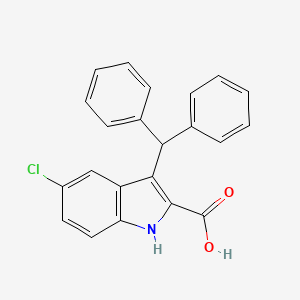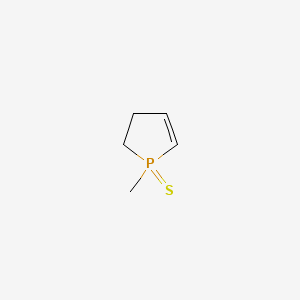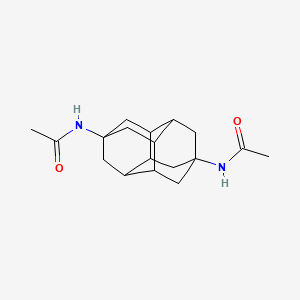
4,9-Diacetaminodiamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-Diacetaminodiamantane is an organic compound belonging to the class of diamondoids. Diamondoids are cage hydrocarbons with structures similar to a subunit of the diamond lattice. These compounds exhibit unique properties such as low surface energies, high densities, high hydrophobicities, and resistance to oxidation . This compound is a derivative of diamantane, featuring acetylamino groups at the 4 and 9 positions.
Métodos De Preparación
The synthesis of 4,9-Diacetaminodiamantane involves multiple steps, starting from diamantane. One common method includes the acetylation of 4,9-diaminodiamantane. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino groups .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
4,9-Diacetaminodiamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the acetylamino groups back to amino groups.
Substitution: The acetylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction results in the formation of diamines.
Aplicaciones Científicas De Investigación
4,9-Diacetaminodiamantane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other diamondoid derivatives, which are valuable in materials science due to their unique structural properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for their stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 4,9-Diacetaminodiamantane and its derivatives involves interactions with various molecular targets. These compounds can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. For instance, some derivatives may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
4,9-Diacetaminodiamantane is unique among diamondoids due to its specific functional groups and structural configuration. Similar compounds include:
Diamantane: The parent compound, which lacks the acetylamino groups.
Adamantane: A smaller diamondoid with a simpler structure.
Triamantane: A larger diamondoid with three fused adamantane units
Propiedades
Fórmula molecular |
C18H26N2O2 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
N-(9-acetamido-4-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide |
InChI |
InChI=1S/C18H26N2O2/c1-9(21)19-17-3-11-14-6-18(20-10(2)22)7-15(11)13(5-17)16(8-18)12(14)4-17/h11-16H,3-8H2,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
RHGMOGFVKGJGNG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC12CC3C4CC5(CC3C(C1)C(C5)C4C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


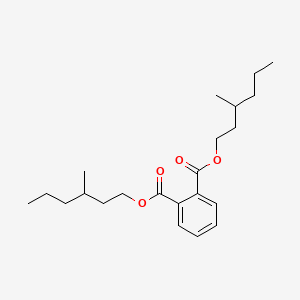
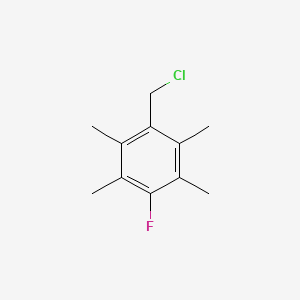
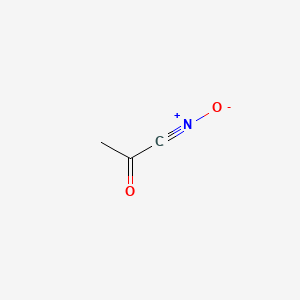
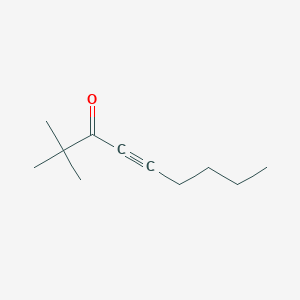
![2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester](/img/structure/B14637320.png)
